An In-depth Technical Guide on N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
An In-depth Technical Guide on N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested compound, "Boc-Tdf-OH," does not correspond to a standard or commonly recognized chemical entity. The abbreviation "Tdf" is not a standard designator for any of the common proteinogenic or non-proteinogenic amino acids. Therefore, this guide provides a comprehensive overview of a structurally similar and widely used analog, N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) , to serve as a representative technical resource.
Core Compound Data
N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a derivative of the amino acid L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds.
Chemical Structure and Properties
The chemical structure of Boc-Phe-OH is characterized by the phenylalanine side chain (a benzyl group) and the N-terminal Boc protecting group.
Structure:
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 86-88 °C |
| Optical Rotation [α]²⁰/D | +25.5° (c=1 in ethanol) |
| CAS Number | 13734-34-4 |
Experimental Protocols
The following sections detail common experimental procedures involving Boc-Phe-OH.
Synthesis of Boc-Phe-OH
This protocol describes the N-protection of L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).[1][2]
Materials:
-
L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
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1 N Sodium hydroxide (NaOH) solution
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tert-Butyl alcohol
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Ethyl acetate
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Dissolve L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1 N NaOH solution with vigorous stirring in an ice bath.[2]
-
Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise to the solution while maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent (1,4-dioxane) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a saturated citric acid solution. A white precipitate should form.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure Boc-Phe-OH as a white solid.[1]
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-Phe-OH is a key building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). This workflow outlines a typical elongation cycle.
Workflow for a Single Coupling Cycle:
Caption: A single amino acid elongation cycle in Boc-SPPS.
Boc Group Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, if required for other amino acids in the sequence)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.
-
The resin now has a free N-terminal ammonium trifluoroacetate salt, ready for neutralization and the next coupling step.
Signaling Pathways and Logical Relationships
The following diagrams illustrate logical workflows relevant to the use of Boc-protected amino acids.
General Strategy for Peptide Synthesis
This diagram outlines the overarching logic of using protecting groups in peptide synthesis.
Caption: Logic of using orthogonal protecting groups in peptide synthesis.
Decision Workflow for Protecting Group Removal
This diagram illustrates the decision-making process for the final cleavage and deprotection step in Boc-based SPPS.
Caption: Decision process for final cleavage in Boc-SPPS.
